
2-(2,6-Difluorophenyl)-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Difluorophenyl)-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one typically involves the reaction of 2,6-difluoroaniline with 4-methyl-2-thiazolyl isothiocyanate under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions
2-(2,6-Difluorophenyl)-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
Chemistry
In chemistry, 2-(2,6-Difluorophenyl)-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit antimicrobial, anti-inflammatory, or anticancer activities. Researchers can explore its potential as a lead compound for the development of new therapeutic agents.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its ability to interact with specific biological targets may make it a candidate for drug development.
Industry
Industrially, this compound could be used in the production of specialty chemicals or as an additive in various formulations.
作用機序
The mechanism of action of 2-(2,6-Difluorophenyl)-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinones can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
- 2-(2,6-Dichlorophenyl)-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
- 2-(2,6-Dibromophenyl)-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
- 2-(2,6-Difluorophenyl)-3-(4-ethyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of 2-(2,6-Difluorophenyl)-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms on the phenyl ring can enhance its stability and lipophilicity, potentially improving its pharmacokinetic properties.
特性
CAS番号 |
924648-09-9 |
|---|---|
分子式 |
C13H10F2N2OS2 |
分子量 |
312.4 g/mol |
IUPAC名 |
2-(2,6-difluorophenyl)-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H10F2N2OS2/c1-7-5-20-13(16-7)17-10(18)6-19-12(17)11-8(14)3-2-4-9(11)15/h2-5,12H,6H2,1H3 |
InChIキー |
HFHHKGDVLJEOSC-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)N2C(SCC2=O)C3=C(C=CC=C3F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


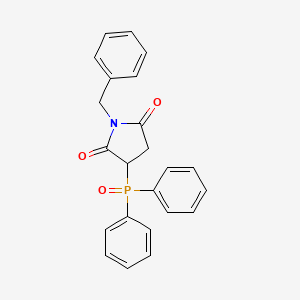
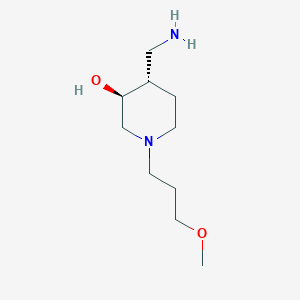
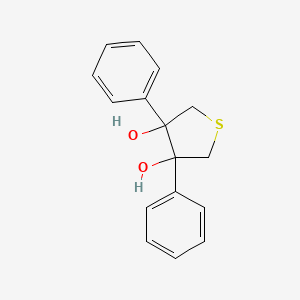


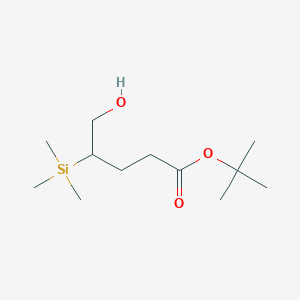
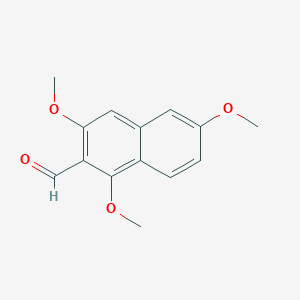
![3-(3H-Naphtho[2,1-b]pyran-3-ylidene)butan-2-one](/img/structure/B14185315.png)

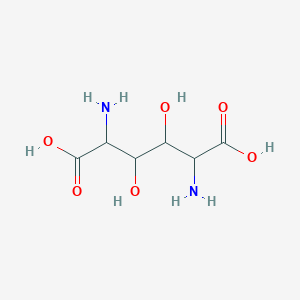

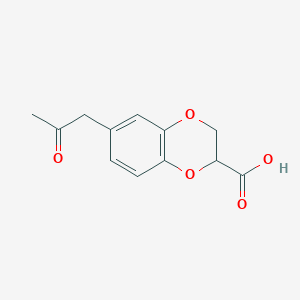
![2-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B14185350.png)

